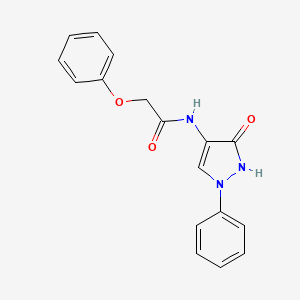![molecular formula C28H25NO B12901825 Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl- CAS No. 629643-11-4](/img/structure/B12901825.png)
Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is a complex organic compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine typically involves a [3 + 2] cycloaddition reaction. One common method includes the reaction of nitrosoarenes with alkenes or alkynes. For instance, a catalyst-free three-component reaction involving nitrosoarenes, haloalkynes, and maleimides can be employed . This reaction proceeds via a 1,2-halo migration and cycloaddition cascade, providing an efficient and environmentally benign route to isoxazolidines.
Industrial Production Methods
Industrial production of isoxazolidines often involves scalable and cost-effective methods. One-pot three-component reactions using readily available starting materials such as diazo compounds, nitrosoarenes, and alkenes have been developed . These methods offer high yields, excellent functional group compatibility, and regio- and diastereoselectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: Isoxazolidines can be oxidized to form isoxazoles.
Reduction: Reduction of isoxazolidines can lead to the formation of amines.
Substitution: Isoxazolidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Isoxazoles
Reduction: Amines
Substitution: Substituted isoxazolidines
Scientific Research Applications
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development due to their ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine involves its interaction with specific molecular targets. Isoxazolidines can act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Similar in structure but contain an oxygen atom in place of the nitrogen atom in the isoxazolidine ring.
Oxazolidines: Five-membered rings containing both nitrogen and oxygen atoms, but with different substitution patterns.
Isoxazolines: Unsaturated analogues of isoxazolidines, containing a double bond in the ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)-5-phenyl-2-(m-tolyl)isoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
629643-11-4 |
|---|---|
Molecular Formula |
C28H25NO |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C28H25NO/c1-21-9-8-14-26(19-21)29-27(20-28(30-29)25-12-6-3-7-13-25)24-17-15-23(16-18-24)22-10-4-2-5-11-22/h2-19,27-28H,20H2,1H3 |
InChI Key |
STAPOHCBRJJQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
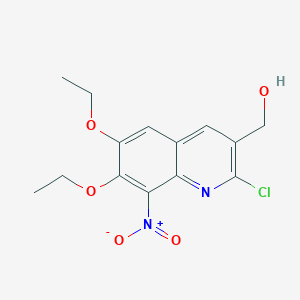
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
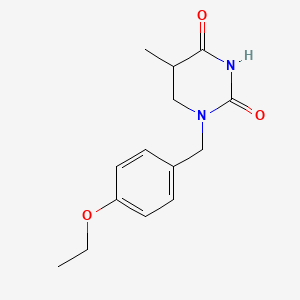
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)
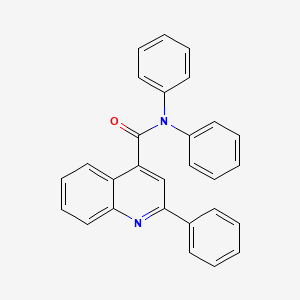
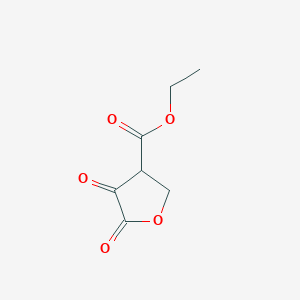
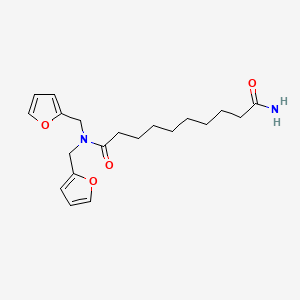
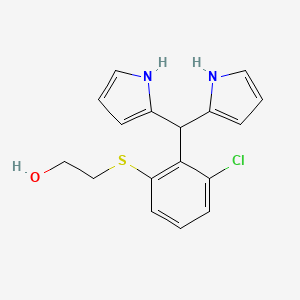
![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
